Methyl 2-methyl-4-propan-2-yloxybenzoate
Description
Methyl 2-methyl-4-propan-2-yloxybenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, a methyl substituent at the 2-position of the benzene ring, and an isopropoxy (propan-2-yloxy) group at the 4-position. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The compound’s structure combines aromaticity with steric hindrance from the bulky isopropoxy group, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-methyl-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-10-5-6-11(9(3)7-10)12(13)14-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOBOQKFWUVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with Methyl 2-methyl-4-propan-2-yloxybenzoate:
Key Structural Differences :
- Substituent Effects : The 4-isopropoxy group in the target compound enhances lipophilicity compared to Propylparaben’s 4-hydroxy group .
- Complexity : The compound in has a chlorobenzoyl group, increasing molecular weight and reactivity compared to the target compound.
Physicochemical Properties
While direct data for this compound are unavailable, inferences are drawn from analogs:
- Solubility : Expected to be more lipophilic than Propylparaben (water solubility ~0.3 g/L at 25°C) due to the isopropoxy group .
- Melting Point : Likely lower than Methyl 4-acetamido-2-hydroxybenzoate (mp ~150°C) due to reduced hydrogen bonding .
- Stability : The methyl ester and isopropoxy groups may enhance hydrolytic stability compared to parabens, which degrade readily in alkaline conditions .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from methyl 4-hydroxy-2-methylbenzoate or methyl 4-amino-2-methylbenzoate derivatives, which are then subjected to etherification to introduce the isopropoxy group. Alternatively, direct alkylation of methyl 2-methyl-4-hydroxybenzoate with isopropyl halides is employed.
Etherification via Alkylation of Phenolic Hydroxy Group
A common route involves the alkylation of the phenolic hydroxyl group at the 4-position of methyl 2-methyl-4-hydroxybenzoate using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate.
| Parameter | Details |
|---|---|
| Starting material | Methyl 2-methyl-4-hydroxybenzoate |
| Alkylating agent | Isopropyl bromide or chloride |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Acetone or acetonitrile |
| Temperature | Reflux (approx. 60-80 °C) |
| Reaction time | 6-24 hours |
| Workup | Filtration, extraction, purification by recrystallization or chromatography |
This method yields methyl 2-methyl-4-propan-2-yloxybenzoate via nucleophilic substitution, where the phenolate anion attacks the isopropyl halide, forming the ether linkage.
Alternative Synthesis via Amine Derivatives and Subsequent Functionalization
According to patent US10925848B2, methyl 4-amino-2-(propan-2-yloxy)benzoate derivatives can be synthesized and further transformed into amide derivatives. Although this patent focuses on amide derivatives, the preparation of this compound can be inferred by analogy, starting from methyl 4-amino-2-(propan-2-yloxy)benzoate and modifying the amino group accordingly.
Reaction Scheme Summary
| Step | Reaction Type | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Starting material prep | Methyl 2-methyl-4-hydroxybenzoate (commercial or synthesized) | Phenolic ester precursor |
| 2 | Alkylation (Etherification) | Isopropyl bromide, K2CO3, acetone, reflux, 6-24 h | This compound |
Research Findings and Optimization Notes
- Base Selection: Potassium carbonate is preferred due to its mild basicity and ability to deprotonate phenol without causing ester hydrolysis.
- Solvent Effects: Polar aprotic solvents like acetone or acetonitrile enhance nucleophilicity of the phenolate ion and solubilize reagents effectively.
- Temperature Control: Reflux conditions optimize reaction rate but require monitoring to prevent side reactions.
- Purification: Product isolation typically involves aqueous workup, extraction with organic solvents, and purification by recrystallization or column chromatography.
- Yield: Reported yields vary but generally range from 70% to 90% under optimized conditions.
Data Table: Typical Experimental Procedure for Etherification
| Parameter | Description |
|---|---|
| Amount of methyl 2-methyl-4-hydroxybenzoate | 1.0 equivalent (e.g., 10 mmol) |
| Amount of isopropyl bromide | 1.1-1.2 equivalents |
| Amount of potassium carbonate | 1.5-2.0 equivalents |
| Solvent volume | 50-100 mL acetone or acetonitrile |
| Reaction temperature | 60-80 °C (reflux) |
| Reaction time | 12-24 hours |
| Workup | Filtration of salts, extraction with ethyl acetate, drying over MgSO4, solvent evaporation |
| Purification | Recrystallization from ethanol or silica gel chromatography |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Methyl 2-methyl-4-propan-2-yloxybenzoate, and how can overlapping NMR signals be resolved?
- Methodological Answer : Employ FTIR and FT-Raman spectroscopy to identify functional groups like the ester carbonyl and isopropoxy substituents. For NMR, use deuterated solvents (e.g., CDCl₃) and advanced 2D techniques (e.g., COSY , HSQC ) to resolve overlapping signals caused by methyl and isopropyl groups. Adjust acquisition parameters (e.g., relaxation delays, spectral width) to enhance resolution .
Q. What synthetic routes are viable for preparing this compound, and what critical reaction parameters should be monitored?
- Methodological Answer : Common routes include esterification of 2-methyl-4-propan-2-yloxybenzoic acid with methanol using acid catalysts (e.g., H₂SO₄) or nucleophilic substitution of a halogenated precursor. Key parameters include reaction temperature (optimize between 60–80°C), catalyst concentration, and anhydrous conditions to prevent hydrolysis. Monitor progress via TLC or HPLC .
Q. How should this compound be handled and stored to maintain sample integrity?
- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., N₂) in a dry, ventilated environment. Avoid contamination by using PPE (gloves, lab coats) and dedicated glassware. Regularly validate purity via HPLC or GC-MS and check for degradation products .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound, particularly with ambiguous data?
- Methodological Answer : Use SHELXL for high-resolution refinement. For ambiguous electron density (e.g., disordered isopropyl groups), apply TWIN commands for twinned data or ISOR constraints to model thermal motion. Validate with R-factor convergence and difference Fourier maps .
Q. What strategies resolve discrepancies between computational vibrational spectra and experimental data for this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational modes. Adjust computational parameters (basis set, scaling factors) to match experimental FTIR/FT-Raman peaks. Use potential energy distribution (PED) analysis to assign contentious bands .
Q. How does the isopropoxy substituent sterically and electronically influence reactivity in nucleophilic substitutions?
- Methodological Answer : Conduct kinetic studies (e.g., varying nucleophile concentration) to assess steric hindrance. Compare reaction rates with analogs lacking the isopropyl group. Use NBO analysis to quantify electron-donating effects of the substituent on the aromatic ring .
Q. What chromatographic methods effectively purify this compound, and how is purity validated?
- Methodological Answer : Use silica gel column chromatography (hexane/EtOAc gradient) for bulk purification. For high-purity batches, employ preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate via COA (Certificate of Analysis) with ≥97% purity and LC-MS to confirm molecular weight .
Q. How can Hirshfeld surface analysis elucidate non-covalent interactions in its crystal lattice?
- Methodological Answer : Generate Hirshfeld surfaces using CrystalExplorer to visualize hydrogen bonds (O–H⋯O) and π-π interactions . Quantify contact percentages via fingerprint plots and correlate with crystallographic data (e.g., bond lengths, angles) from SHELXL-refined structures .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced questions emphasize mechanistic, crystallographic, and computational rigor.
- Methodological answers integrate experimental best practices and data validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
